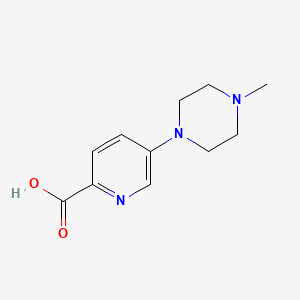

5-(4-Methylpiperazin-1-yl)picolinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(4-Methylpiperazin-1-yl)picolinic acid is a chemical compound with the molecular formula C11H15N3O2 . It is also known as 5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid . The compound has a molecular weight of 221.26 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use software that can interpret InChI codes or refer to a chemist.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . For a detailed analysis of physical and chemical properties, it is recommended to refer to material safety data sheets or consult with a chemist.Scientific Research Applications

Metallogel Formation and Visual Discrimination

A study by (Yan et al., 2018) describes the formation of a self-assembled metallogel using 5-methyltetrazole and Co2+. The gel demonstrated selective visual discrimination of 2-picolinic acid from its isomers and analogues. This implies potential applications in materials science for selective sensing or separation processes.

Serotoninergic Receptor Affinity

Research by (Fiorino et al., 2017) shows that picolinamide derivatives, which include a 4-substituted piperazine, have high specificity and affinity towards serotoninergic receptors. These findings could be crucial in developing drugs targeting neurological or psychiatric disorders.

Antioxidant and Glucosidase Inhibition

A study by (Özil et al., 2018) synthesized benzimidazole derivatives containing a 4-methylpiperazin-1-yl group. These compounds exhibited significant in vitro antioxidant activities and α-glucosidase inhibitory potential. This suggests their possible use in treating oxidative stress-related diseases and diabetes.

Mannich Ligands in Metal Complexes

Research by (Ayeni & Egharevba, 2015) involves synthesizing Mannich bases containing a methylpiperazin-1-yl group and their metal complexes. These complexes have potential applications in catalysis or material science due to their specific bonding modes and geometries.

Serotonin Antagonists

A study by (Liao et al., 2000) synthesized analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] as potent serotonin antagonists. These compounds may have therapeutic potential in conditions influenced by serotonin receptors.

Synthesis of Vertilecanin Derivatives

Research by (Demirci et al., 2008) involves the synthesis of vertilecanin derivatives from 5-(4-methoxybenzoyl)picolinic acid. Such synthetic pathways are essential in organic and medicinal chemistry for developing new compounds.

Hexadentate Picolinic Acid Based Ligands

A study by (Comba et al., 2016) explores the synthesis and metal coordination of hexadentate N5O ligands, including picolinic acid. These findings are relevant in inorganic chemistry, particularly for understanding metal-ligand interactions.

Coordination Polymers for Photocatalytic Activity

Research by (Gu et al., 2017) used 5-(3,4-Dicarboxylphenyl)picolinic acid in the assembly of coordination compounds with potential applications in photocatalysis, a significant area in environmental chemistry.

Corrosion Inhibition

A study by (About et al., 2020) synthesized analogs containing a piperazine group for use as corrosion inhibitors, indicating their potential in industrial applications for protecting metals.

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds have been found to interact with histamine receptors and secreted aspartic peptidases (SAPs) . These targets play crucial roles in immune response and protein degradation, respectively.

Mode of Action

Picolinic acid, a related compound, is known to bind to zinc finger proteins (zfps), altering their structures and disrupting zinc binding, thereby inhibiting function .

Biochemical Pathways

Related compounds have been found to influence pathways involving histamine and secreted aspartic peptidases .

Result of Action

A related compound has been found to exhibit anti-nociceptive and anti-inflammatory effects .

Action Environment

The compound is recommended to be stored in a dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.

Biochemical Analysis

Biochemical Properties

5-(4-Methylpiperazin-1-yl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, altering their phosphorylation states and thus modulating signal transduction pathways. The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which stabilize the protein-ligand complex .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in cell growth and apoptosis. For example, in cancer cells, it can inhibit the PI3K/AKT pathway, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects gene expression by modulating transcription factors, thereby altering the expression of genes involved in cell cycle regulation and metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it inhibits certain proteases by binding to their active sites, preventing substrate access . This inhibition can lead to downstream effects on cellular processes such as protein degradation and signal transduction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can have therapeutic effects, such as reducing tumor growth in cancer models. At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of dose optimization in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside, it can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation, can affect its targeting to specific organelles, thereby modulating its activity and function .

Properties

IUPAC Name |

5-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-13-4-6-14(7-5-13)9-2-3-10(11(15)16)12-8-9/h2-3,8H,4-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCOICFQWZXXGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B3015126.png)

![(1-(4-chlorophenyl)cyclopentyl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B3015129.png)

![2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide](/img/structure/B3015132.png)

![8-Fluoro-1-[2-(piperidin-1-yl)ethyl]-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B3015135.png)

![3-(2-methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3015137.png)

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)